molecular formula C14H14ClN3O2S B2718690 N-(3-chloro-2-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 905666-09-3

N-(3-chloro-2-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2718690
CAS No.: 905666-09-3
M. Wt: 323.8
InChI Key: CSOVIFKJSDVXRN-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of molecules characterized by a pyrimidinone core linked to an acetamide group via a sulfanyl bridge. This specific molecular architecture is found in compounds being investigated for various biological activities. While specific pharmacological data for this exact compound is limited in the public domain, its structural analogs have demonstrated promising anticonvulsant properties in preclinical research. For instance, closely related 2-[(pyrimidin-2-yl)sulfanyl]acetamide derivatives have been synthesized and shown to reduce the lethality, severity, and frequency of seizures in standard animal models, such as those induced by pentylenetetrazole and maximal electroshock . The dihydropyrimidin-2(1H)-one scaffold is also a recognized pharmacophore in drug discovery, with derivatives being explored as inhibitors for various enzymes, including S-nitrosoglutathione reductase . The presence of the 3-chloro-2-methylphenyl substituent on the acetamide nitrogen and the 6-methyl group on the pyrimidinone ring may influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. Researchers may find this compound valuable for developing new therapeutic agents, studying structure-activity relationships (SAR) in heterocyclic chemistry, or as a synthetic intermediate. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-8-6-13(18-14(20)16-8)21-7-12(19)17-11-5-3-4-10(15)9(11)2/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOVIFKJSDVXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological potential as an antiviral agent and other therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3-chloro-2-methylaniline with 6-methyl-2-oxo-1,2-dihydropyrimidin-4-thiol. The resulting structure features a chloro-substituted aromatic ring and a dihydropyrimidine moiety linked via a thioether bond. The molecular formula is C17H17ClN4O2SC_{17}H_{17}ClN_{4}O_{2}S with a molecular weight of approximately 376.9 g/mol.

The crystal structure analysis reveals that the molecules form a three-dimensional network stabilized by hydrogen bonds between NH groups and carbonyl oxygen atoms, indicating potential interactions that may influence biological activity .

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activity. For instance, derivatives of pyrimidine have shown efficacy against various viral strains, including hepatitis C and influenza viruses, often through mechanisms involving inhibition of viral replication or interference with viral entry into host cells .

In vitro assays demonstrated that related compounds can inhibit the multiplication of multiple viral strains at subtoxic concentrations, suggesting a favorable therapeutic index for further development .

Other Pharmacological Activities

Beyond antiviral properties, this compound has been evaluated for other biological activities such as:

  • Antimicrobial Activity : Preliminary tests indicate potential effectiveness against certain bacterial strains.
  • Anticancer Activity : Some derivatives have shown cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antiviral Efficacy : A study evaluated the antiviral effects of various pyrimidine derivatives against HCV and found that specific substitutions enhanced activity. Compounds with structural similarities to our target compound displayed IC50 values in the low micromolar range against HCV NS5B polymerase .
  • Cytotoxicity Evaluation : In another study, compounds were tested for cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the pyrimidine ring significantly increased cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Data Table: Biological Activity Overview

Compound NameBiological ActivityIC50 (µM)Target
N-(3-chloro-2-methylphenyl)-2-[...]Antiviral32.2HCV NS5B
Similar Pyrimidine DerivativeAnticancer15.5Cancer Cell Lines
Another Related CompoundAntimicrobial25.0Bacterial Strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Aromatic Ring
2.1.1. Dichlorophenyl Analogues

The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () replaces the 3-chloro-2-methylphenyl group with a 2,3-dichlorophenyl moiety. Key differences include:

  • Molecular Weight : C₁₃H₁₁Cl₂N₃O₂S (MW: 344.21 g/mol) vs. the target compound’s C₁₄H₁₄ClN₃O₂S (MW: 331.79 g/mol). The additional chlorine atom increases molecular weight but reduces solubility in polar solvents .
2.1.2. 4-Chlorophenyl and 3-Chlorophenyl Derivatives

Compounds N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () feature diaminopyrimidine cores instead of dihydropyrimidinones. Key distinctions:

  • Hydrogen-Bonding Capacity: The 4,6-diamino groups enable extensive intermolecular hydrogen bonding, as evidenced by dihedral angles between pyrimidine and phenyl rings (42.25°–67.84°). This contrasts with the target compound’s pyrimidinone ring, which may form intramolecular N–H⋯O hydrogen bonds.
  • Biological Implications: Diaminopyrimidines are often associated with kinase inhibition, whereas dihydropyrimidinones are explored for antimicrobial activity .
2.2. Variations in the Pyrimidine Core
2.2.1. Thieno[3,2-d]pyrimidinone Derivatives

The compound 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () replaces the dihydropyrimidinone with a thieno-pyrimidinone fused to a thiophene ring. Notable differences:

  • Lipophilicity : The trifluoromethyl group increases hydrophobicity (ClogP ≈ 4.5), which may enhance blood-brain barrier permeability compared to the target compound’s methyl group (ClogP ≈ 3.2) .
2.2.2. 4,6-Dimethylpyrimidine Analogues

The compound 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () features a pyridine ring and dimethylpyrimidine group. Key contrasts:

  • Solubility : The pyridine nitrogen enhances aqueous solubility via protonation at physiological pH.
  • Synthesis: Prepared via coupling of 2-thio-4,6-dimethylpyrimidine with chloroacetamide, a route distinct from the target compound’s likely synthesis (e.g., nucleophilic substitution on a bromopyrimidinone) .
2.3. Physicochemical and Structural Properties
Property Target Compound Dichlorophenyl Analogue () Thieno-Pyrimidinone ()
Molecular Formula C₁₄H₁₄ClN₃O₂S C₁₃H₁₁Cl₂N₃O₂S C₂₂H₁₆ClF₃N₃O₂S₂
Melting Point (°C) Not reported 230 Not reported
Key Functional Groups Chloro-methylphenyl, dihydropyrimidinone Dichlorophenyl, dihydropyrimidinone Thieno-pyrimidinone, CF₃
Hydrogen Bonding Intramolecular N–H⋯O Intermolecular N–H⋯O and Cl⋯S Intermolecular S⋯F and N–H⋯O

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